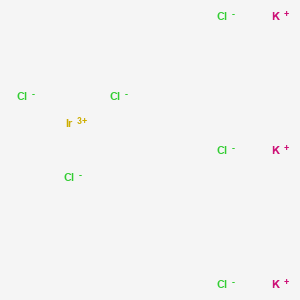

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)-

Overview

Description

Synthesis Analysis

Iridates are synthesized through various chemical reactions, often involving the oxidation of iridium compounds in the presence of chloride ions. An example of synthesis in the related context is the oxidation of phthalocyaninato(2–)iridate(I) by air in acetone to form acetonato(C)chlorophthalocyaninato(2–)iridate(III) in the presence of chloride, leading to the isolation of its 2,4,6-triphenylpyrylium salt (Heiner Hückstädt & H. Homborg, 1998).

Molecular Structure Analysis

The molecular structure of iridates can be complex and varies significantly across different compounds. For instance, hexafluoridoiridates(IV) like Ca[IrF6].2H2O exhibit an almost ideal octahedral structure around the iridium center, showing the versatility in the coordination geometry of iridium compounds (A. I. Smolentsev, A. Gubanov, & A. Danilenko, 2007).

Chemical Reactions and Properties

Iridates participate in a variety of chemical reactions, demonstrating unique reactivity due to the iridium center's ability to undergo changes in oxidation state and coordination environment. An example includes the synthesis of iridaboratranes, where the σ-acceptor borane ligand promotes reversible CO/PR3 substitution reactions, highlighting the complex chemistry of iridium compounds (H. Kameo, Y. Hashimoto, & H. Nakazawa, 2012).

Physical Properties Analysis

The physical properties of iridates, such as electrical conductivity and magnetic behavior, are often influenced by strong spin-orbit coupling. For instance, the 6M BaIrO3 is a metallic iridate showing deviation from Fermi liquid behavior, indicative of the complex electronic interactions present in these materials (Jinggeng Zhao et al., 2009).

Chemical Properties Analysis

The chemical properties of iridates are marked by their strong oxidation potential and ability to form complex structures with a wide range of ligands. This is exemplified by the synthesis and characterization of neutral and cationic cyclometallated Ir(III) complexes, which display significant variation in ligand coordination and electronic properties (A. Hallett et al., 2010).

Scientific Research Applications

Spin-orbit Coupling and Emergent States in Iridate Heterostructures

Recent research underscores the significant role of strong spin-orbit coupling in iridates, fostering the emergence of novel quantum states not observable in conventional materials. Specifically, heterostructures based on Ruddlesden-Popper (RP) iridates like Sr₂IrO₄ and SrIrO₃ have been studied for their unique physical phenomena. These include exploring the effects of epitaxial strain, transient states achieved via laser excitation, topological semimetallicity, 2D magnetism in artificial RP iridates, and magnetic coupling at interfaces. These findings highlight the vast potential for engineering novel quantum phenomena in iridate heterostructures, presenting a new frontier in material science research (Hao, Meyers, Dean, & Liu, 2017).

Iridate Catalysis in Water Electrolysis

The utilization of iridium oxide (IrO₂) as a state-of-the-art electrocatalyst for oxygen evolution in anodic reactions has been reviewed, with the focus on reducing IrO₂ loading in polymer electrolyte membrane (PEM) water electrolysers. The study investigates suitable catalyst supports to enhance the practical application of this process, highlighting the stability and efficiency of TaC as a support material under accelerated stability tests. This research points to the reduction of costly material usage while maintaining effective catalytic activity, indicating significant implications for sustainable energy technologies (Polonský et al., 2012).

Isotope Applications in Soil Science

Isotope technology has played a pivotal role in the Soil Science/Renewable Resources Department at the University of Alberta for over 70 years. The application of isotopes in ecological research, including the study of nitrogen biogeochemistry, carbon cycling, and the biodegradation of petroleum hydrocarbons, offers a window into the intricate dynamics of soil ecosystems. The advancement of isotope ratio mass spectrometry (IRMS) facilitates detailed tracking of elements through soils, unveiling the complex interactions within ecosystems and contributing to our understanding of soil health and sustainability (Feland & Quideau, 2020).

Transition-metal Phosphors in Organic Light Emitting Diodes (OLEDs)

The development of transition-metal-based phosphors for OLED applications has been critically reviewed, focusing on the methodologies for their systematic preparation and the potential for tuning emission wavelengths across the visible spectrum. This research showcases the integration of cyclometalating chelates with transition metals like Ru(II), Os(II), Ir(III), and Pt(II) to create highly emissive phosphors. The review underscores the technological advancements in phosphorescent displays and illumination devices, paving the way for innovative opto-electronic applications (Chi & Chou, 2010).

Safety And Hazards

This compound may be fatal if swallowed and enters airways. It is harmful in contact with skin and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tripotassium;iridium(3+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3K/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKWZUOYGAKOQC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6IrK3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930753 | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridate(3-), hexachloro-, tripotassium, (OC-6-11)- | |

CAS RN |

14024-41-0 | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(3-), hexachloro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium(3+) potassium chloride (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.